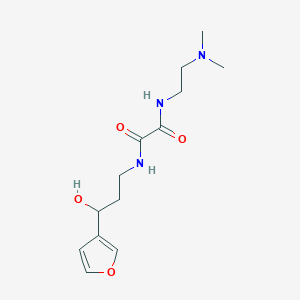

N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. Its synthesis involves multi-step organic reactions, highlighting the integration of furan and oxalamide functionalities into a single molecule.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the reaction of furan derivatives with appropriate amines and oxalamide precursors. For example, the use of N,N,N',N'-tetramethyldiaminomethane and paraform in glacial acetic acid allows for the introduction of the dimethylaminomethyl group into the furan series, which is a critical step in synthesizing complex molecules like the subject compound (Gol'dfarb, Yakubov, & Belen’kii, 1967).

Molecular Structure Analysis

Molecular structure analysis of similar compounds showcases the importance of X-ray crystallography in determining the arrangement of atoms within a molecule. For instance, the structure of N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide N,N-dimethylformamide solvate reveals extensive hydrogen bonding interactions, which could be indicative of the structural stability and reactivity of this compound (Zhao & Zhou, 2009).

Chemical Reactions and Properties

The chemical reactivity of the subject compound can be inferred from studies on similar molecules. For example, the Vilsmeier-Haak reaction with 2(5H)-furanone derivatives leads to the formation of β-substituted furans, a reaction that could be relevant in modifying the furan portion of this compound to enhance its properties (Krapivin et al., 1999).

Physical Properties Analysis

The physical properties of compounds containing furan and oxalamide groups can be complex due to their potential for polymorphism and the influence of intermolecular hydrogen bonding. Studies on similar compounds, like ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, highlight the challenges in characterizing these materials using spectroscopic and diffractometric techniques (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards nucleophiles or electrophiles, can be deduced from the behavior of structurally related compounds. For instance, the dimethylaminomethylation of furan series compounds showcases the potential for functionalization at specific positions to achieve desired chemical properties (Gol'dfarb, Yakubov, & Belen’kii, 1967).

Scientific Research Applications

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in transforming plant biomass into valuable chemicals, fuels, and materials. These compounds offer sustainable alternatives to non-renewable hydrocarbon sources. Research highlights the potential of HMF and its derivatives in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and other chemicals, indicating a significant future extension in their applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Biphasic Dehydration of Sugars to 5-Hydroxymethylfurfural and Furfural

The valorization of sugars from lignocellulosic biomass into furfural and 5-HMF is a growing interest area due to their utility as chemical building blocks. The review discusses solvent selection in green chemistry and operational conditions for biphasic dehydration processes, highlighting the performance of solvents like ethyl acetate and methyl propionate in the in-situ extraction of furans, suggesting a green approach to chemical synthesis (Esteban, Vorholt, & Leitner, 2020).

Electrochemical Surface Finishing and Energy Storage

Research into electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) discusses advancements in electroplating and energy storage. Haloaluminate RTILs and solvent mixtures have seen renewed interest due to modern technological applications, indicating potential use cases in industrial processes (Tsuda, Stafford, & Hussey, 2017).

Mechanism of Action

Target of Action

Furan derivatives are known to have a wide range of biological activities .

Mode of Action

Furan derivatives are known for their considerable chemical reactivity , which may suggest that this compound interacts with its targets in a similar manner.

Biochemical Pathways

Furan derivatives are known to be efficiently catalyzed from biomass , suggesting that this compound may interact with biochemical pathways related to biomass conversion.

Pharmacokinetics

The compound’s furan structure suggests it may have good bioavailability due to the lipophilic nature of furan rings .

Result of Action

Furan derivatives are known for their substantial biological activity , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s furan structure suggests it may be sensitive to oxidative conditions

properties

IUPAC Name |

N'-[2-(dimethylamino)ethyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4/c1-16(2)7-6-15-13(19)12(18)14-5-3-11(17)10-4-8-20-9-10/h4,8-9,11,17H,3,5-7H2,1-2H3,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZTVWVJKKLSKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NCCC(C1=COC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2494187.png)

![5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate](/img/structure/B2494198.png)

![2-((9-(4-methoxyphenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2494201.png)

![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)